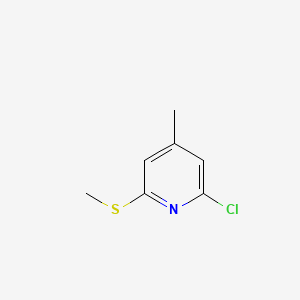

2-Chloro-4-methyl-6-(methylthio)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis Research

The pyridine ring is a fundamental structural motif found in a vast array of essential compounds, including vitamins, coenzymes, and alkaloids. researchgate.net In the realm of synthetic chemistry, pyridine scaffolds are considered "privileged structures" because of their prevalence in pharmaceuticals and agrochemicals. orgsyn.org The nitrogen atom in the ring imparts unique electronic properties, influencing the molecule's polarity, basicity, and ability to engage in hydrogen bonding. This makes the pyridine nucleus a critical component in drug design, where it can act as a bioisostere for other aromatic rings and improve the solubility and bioavailability of active compounds. synhet.comnih.gov Consequently, the development of methods to synthesize and modify pyridine derivatives is a vibrant and crucial area of research, enabling the creation of novel therapeutic agents and functional materials. nih.govnih.gov

Strategic Importance of Chloro and Alkylthio Functionalities in Heterocyclic Chemistry

The strategic incorporation of chloro and alkylthio groups onto a pyridine scaffold, as seen in 2-Chloro-4-methyl-6-(methylthio)pyridine, offers distinct advantages for synthetic chemists.

The chloro group serves as a versatile functional handle. Its electron-withdrawing nature influences the reactivity of the pyridine ring, and more importantly, it acts as an excellent leaving group in nucleophilic aromatic substitution reactions. This allows for the subsequent introduction of a wide variety of other functional groups at the C2 position. Furthermore, the chlorine atom is a key participant in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig couplings), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The alkylthio group (specifically, a methylthio group in this case) also plays a significant role. The sulfur atom can be oxidized to form sulfoxides and sulfones, which dramatically alters the electronic properties of the molecule and can be used to direct further chemical transformations. researchgate.netorientjchem.org For instance, a methylsulfonyl group can act as a potent leaving group in substitution reactions. researchgate.net The presence of the thioether functionality can also influence the biological activity of the final molecule, as sulfur-containing compounds are common in pharmaceuticals and agrochemicals. agropages.comacs.org

Current Research Gaps and Challenges in the Functionalization of Polysubstituted Pyridines

Despite the importance of substituted pyridines, their synthesis and functionalization present ongoing challenges. One of the primary difficulties is achieving regioselectivity—the ability to introduce a functional group at a specific position on the pyridine ring. The inherent electronic properties of the pyridine nucleus typically direct reactions to the C2, C4, and C6 positions, making selective functionalization at the C3 or C5 positions particularly difficult. nih.gov

For polysubstituted pyridines, the existing substituents exert their own electronic and steric influences, further complicating predictable functionalization. Developing synthetic methods that are tolerant of a wide range of functional groups and proceed under mild conditions remains a key objective. Researchers are continuously exploring new catalytic systems and synthetic strategies, such as C-H bond functionalization, to overcome the limitations of classical methods and provide more direct and efficient routes to complex pyridine derivatives. nih.gov

Overview of Research Objectives for 2-Chloro-4-methyl-6-(methylthio)pyridine Studies

Specific, in-depth research focused exclusively on 2-Chloro-4-methyl-6-(methylthio)pyridine is limited in publicly available literature. The compound is primarily recognized and utilized as a specialized building block or intermediate in the synthesis of more complex molecules. synhet.com Therefore, the research objectives involving this compound are implicitly tied to the goals of the larger synthetic projects it enables, particularly in the agrochemical and pharmaceutical industries. synhet.comagropages.comnih.gov

The primary research objective for utilizing a compound like 2-Chloro-4-methyl-6-(methylthio)pyridine is to leverage its pre-installed functional groups for the efficient construction of target molecules. The chloro and methylthio groups provide two distinct points of reactivity that can be addressed sequentially to build molecular complexity.

Key research interests involving this intermediate would include:

Elaboration of Novel Active Ingredients: Using the compound as a starting scaffold to synthesize new series of potential fungicides, herbicides, or insecticides, as pyridine derivatives are crucial in modern agrochemicals. agropages.comnih.gov

Medicinal Chemistry Programs: Incorporating the 4-methyl-6-(methylthio)pyridine core into potential drug candidates. The specific substitution pattern is likely designed to interact with a particular biological target.

Development of Synthetic Methodology: Using the compound as a model substrate to explore new cross-coupling reactions or nucleophilic substitution strategies, taking advantage of the differential reactivity of the chloro and methylthio groups.

The table below summarizes the key properties of this chemical intermediate.

| Property | Value |

| IUPAC Name | 2-Chloro-4-methyl-6-(methylthio)pyridine |

| CAS Number | 2635937-80-1 |

| Molecular Formula | C₇H₈ClNS |

| Molecular Weight | 173.66 g/mol |

| Primary Use | Synthetic Intermediate |

Compound Index

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H8ClNS |

|---|---|

Poids moléculaire |

173.66 g/mol |

Nom IUPAC |

2-chloro-4-methyl-6-methylsulfanylpyridine |

InChI |

InChI=1S/C7H8ClNS/c1-5-3-6(8)9-7(4-5)10-2/h3-4H,1-2H3 |

Clé InChI |

DFFAMCONURIWJI-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=NC(=C1)Cl)SC |

Origine du produit |

United States |

Synthetic Methodologies and Route Development for 2 Chloro 4 Methyl 6 Methylthio Pyridine

Retrosynthetic Analysis of 2-Chloro-4-methyl-6-(methylthio)pyridine

A retrosynthetic analysis of 2-Chloro-4-methyl-6-(methylthio)pyridine suggests several viable synthetic pathways by disconnecting the key functional groups from the pyridine (B92270) core. The most logical disconnections are at the C-Cl and C-S bonds, as these functional groups are often introduced in the final stages of a synthesis.

One primary retrosynthetic disconnection involves the C-S bond, leading to a 2-chloro-4-methyl-6-halopyridine (or a related precursor with a suitable leaving group at C-6) and a methylthiolate source. A further disconnection of the C-Cl bond from this intermediate would lead to a 2,6-dihalo-4-methylpyridine. This dihalo-pyridine is a key intermediate, as the differential reactivity of the halogen atoms can be exploited for selective functionalization. This leads to a convergent synthetic strategy where the readily available 4-methylpyridine (B42270) (γ-picoline) can be considered a logical starting material.

An alternative retrosynthetic approach involves disconnecting the pyridine ring itself, suggesting a de novo synthesis from acyclic precursors. This strategy would involve the formation of the pyridine ring with the desired substitution pattern already in place or in a form that can be easily modified.

| Target Molecule | Key Disconnections | Precursors |

| 2-Chloro-4-methyl-6-(methylthio)pyridine | C-S bond | 2-Chloro-4-methyl-6-halopyridine, Methylthiolate |

| C-Cl and C-S bonds | 2,6-Dichloro-4-methylpyridine (B1311327), Methylthiolate | |

| Pyridine ring | Acyclic carbonyl compounds, Ammonia (B1221849) source |

De Novo Synthesis Approaches to the Pyridine Core Featuring the Target Substitution Pattern

De novo synthesis offers a powerful method for constructing the pyridine ring with the desired substituents incorporated from the outset. Several classical and modern cyclization reactions can be envisioned for the synthesis of a 2,4,6-trisubstituted pyridine.

Cyclization Reactions for Pyridine Ring Formation

Two of the most well-established methods for pyridine synthesis from acyclic precursors are the Hantzsch and Kröhnke pyridine syntheses.

The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and an ammonia source. wikipedia.orgnih.govacs.org To achieve the 2,4,6-substitution pattern of the target molecule, unsymmetrical β-dicarbonyl compounds or different carbonyl components would be required. The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which then needs to be oxidized to the corresponding pyridine. wikipedia.org

The Kröhnke pyridine synthesis provides a more direct route to fully aromatized pyridines. drugfuture.comwikipedia.org This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. wikipedia.org By carefully selecting the starting materials, a wide variety of substituted pyridines can be accessed. For the target molecule, this would require a specific set of reactants to install the chloro, methyl, and a precursor to the methylthio group at the desired positions.

| Reaction | Reactants | Product Type |

| Hantzsch Synthesis | β-ketoester (2 equiv.), Aldehyde, Ammonia | 1,4-Dihydropyridine |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium acetate | Substituted Pyridine |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org In the context of pyridine synthesis, DoM can be used to introduce substituents at specific positions by using a directing group to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent position. clockss.orgharvard.edu

A potential strategy for the synthesis of the target molecule could involve the use of a directing group on a 4-methylpyridine derivative. For instance, a directing group at the 2-position could facilitate lithiation at the 6-position, allowing for the introduction of the methylthio group or a precursor. Subsequent manipulation of the directing group and introduction of the chloro group at the 2-position would complete the synthesis. However, direct C-H functionalization of pyridines can be challenging due to the electron-deficient nature of the ring. rsc.org

Functional Group Interconversion on Precursor Pyridines

This approach begins with a pre-formed pyridine ring, which is then elaborated through a series of functional group interconversions to arrive at the target molecule. A common and practical starting material for this strategy is 2,6-dichloro-4-methylpyridine.

Introduction of the Chloro Group at C-2

The introduction of a chlorine atom at the 2-position of a pyridine ring can be achieved through several methods. One common method is the treatment of a corresponding 2-pyridone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Alternatively, a 2-aminopyridine (B139424) can be converted to a 2-chloropyridine (B119429) via a Sandmeyer-type reaction, involving diazotization followed by treatment with a chloride source.

For the synthesis of the key intermediate, 2,6-dichloro-4-methylpyridine, one could start from 2,6-dihydroxy-4-methylpyridine and treat it with a strong chlorinating agent like phosphorus oxychloride.

Incorporation of the Methylthio Group at C-6

With 2,6-dichloro-4-methylpyridine as the precursor, the methylthio group can be introduced at the 6-position via a nucleophilic aromatic substitution (SNAr) reaction. The two chlorine atoms on the pyridine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom.

The reaction of 2,6-dichloro-4-methylpyridine with a methylthiolate nucleophile, such as sodium thiomethoxide (NaSMe), would lead to the displacement of one of the chlorine atoms. Due to steric hindrance from the methyl group at the 4-position, the attack of the nucleophile is generally favored at the 6-position. This regioselectivity is a key advantage of this synthetic route.

An alternative approach involves the conversion of a 2-chloro-4-methyl-6-halopyridine to the corresponding 6-mercaptopyridine, followed by alkylation with a methylating agent. The 6-mercaptopyridine can be prepared by reacting the 6-halopyridine with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea. wikipedia.orggoogle.comgoogle.com

| Precursor | Reagent(s) | Product |

| 2,6-Dichloro-4-methylpyridine | Sodium thiomethoxide (NaSMe) | 2-Chloro-4-methyl-6-(methylthio)pyridine |

| 2-Chloro-4-methyl-6-halopyridine | 1. Sodium hydrosulfide or Thiourea2. Methylating agent (e.g., CH₃I) | 2-Chloro-4-methyl-6-(methylthio)pyridine |

Strategies for Methyl Group Introduction at C-4

The regioselective introduction of a methyl group at the C-4 position of a pyridine ring is a critical transformation in the synthesis of 2-Chloro-4-methyl-6-(methylthio)pyridine. Various synthetic methodologies have been developed to achieve this, often starting from pre-functionalized pyridine precursors.

One common strategy involves the use of organometallic reagents. For instance, a Kumada cross-coupling reaction can be employed, where a 4-halopyridine derivative is reacted with a methyl Grignard reagent, such as methylmagnesium bromide, in the presence of a nickel or palladium catalyst. Another approach is the Negishi coupling, which utilizes an organozinc reagent. These methods are generally efficient but require the prior introduction of a halogen atom at the C-4 position.

Direct C-H methylation of the pyridine ring at the C-4 position presents a more atom-economical approach. eurekaselect.com This can be achieved through radical-based methods, such as the Minisci reaction. In this reaction, a protonated pyridine is reacted with a source of methyl radicals, often generated from precursors like tert-butyl hydroperoxide and an iron(II) salt. The regioselectivity of the Minisci reaction is influenced by both steric and electronic factors, with the C-4 position being electronically favored for nucleophilic radical attack in many substituted pyridines. acs.org

Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct methylation of pyridines. researchgate.net Catalytic systems based on rhodium have been shown to effectively methylate pyridines at the C-3 and C-5 positions, and with appropriate directing groups or substitution patterns, selectivity for the C-4 position can be influenced. researchgate.netacs.orgnih.gov

A plausible route starting from 2,6-dichloropyridine (B45657) would involve a nucleophilic aromatic substitution to introduce the methylthio group, followed by a regioselective methylation at the C-4 position. Alternatively, one could start with 4-picoline, introduce the chloro and methylthio groups at the 2 and 6 positions respectively, although controlling the regioselectivity of these additions can be challenging.

Optimization of Reaction Conditions and Yields

Solvent Effects in Key Synthetic Steps

The choice of solvent can significantly influence the rate and outcome of the reactions involved in the synthesis. For nucleophilic aromatic substitution reactions, such as the introduction of the methylthio group onto a dichloropyridine precursor, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred. nih.gov These solvents can effectively solvate the cationic species, thereby accelerating the reaction rate. The polarity of the solvent can also affect the regioselectivity of reactions on the pyridine ring. researchgate.net

In the case of organometallic cross-coupling reactions for the introduction of the methyl group, ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used to maintain the stability of the organometallic reagents. The choice of solvent can also impact the solubility of the catalyst and the reactants, which is crucial for achieving a homogeneous reaction mixture and maximizing the catalytic efficiency.

The following table provides a general overview of solvent effects on key reaction types in pyridine synthesis:

| Reaction Type | Preferred Solvent Class | Example Solvents | Rationale |

| Nucleophilic Aromatic Substitution | Polar Aprotic | DMF, DMSO, Acetonitrile | Stabilizes charged intermediates and accelerates reaction rates. acs.org |

| Organometallic Cross-Coupling | Ethereal | THF, Diethyl Ether, Dioxane | Maintains stability of organometallic reagents. |

| Radical C-H Functionalization (Minisci) | Acidic Protic | Acetic Acid, Sulfuric Acid | Protonation of the pyridine ring activates it towards radical attack. |

Catalyst Systems for Enhanced Selectivity

The selection of an appropriate catalyst system is paramount for achieving high selectivity and yields, particularly in cross-coupling and C-H activation reactions. For the introduction of the methyl group via a Kumada or Negishi coupling, palladium and nickel catalysts are widely employed. The choice of ligand coordinated to the metal center is crucial in tuning the catalyst's activity and selectivity. For instance, in the Suzuki-Miyaura coupling of dichloropyridines, the use of specific phosphine (B1218219) ligands can control the selectivity for mono- versus diarylation. nih.gov

For direct C-H methylation, transition metal catalysts, such as those based on rhodium, have shown promise in activating specific C-H bonds of the pyridine ring. researchgate.netacs.orgnih.gov The development of catalyst systems that can selectively target the C-4 position in the presence of other substituents is an active area of research.

Temperature and Pressure Profiling for Reaction Efficiency

Temperature and pressure are critical parameters that must be carefully controlled to optimize reaction efficiency. Nucleophilic aromatic substitution reactions often require elevated temperatures to overcome the activation energy barrier. For example, the reaction of 2,6-dichloropyridine with a thiol in the presence of a base may be heated to ensure a reasonable reaction rate. nih.gov

In contrast, organometallic reactions are often conducted at low temperatures to prevent side reactions and decomposition of the thermally sensitive reagents. For instance, the formation and reaction of Grignard or organolithium reagents are typically carried out at temperatures ranging from -78 °C to 0 °C.

High-pressure conditions are less common in the synthesis of this type of molecule but can be employed in certain catalytic hydrogenation or carbonylation reactions if such steps were part of the synthetic route.

Comparative Analysis of Synthetic Routes: Efficiency and Atom Economy

A convergent synthesis, where different fragments of the molecule are prepared separately and then combined, can often be more efficient than a linear synthesis where the molecule is built step-by-step.

Let's consider two hypothetical synthetic routes:

Route A: Linear Synthesis starting from 2,6-Dichloropyridine

Thiomethylation of 2,6-dichloropyridine to yield 2-chloro-6-(methylthio)pyridine.

Introduction of a functional group at the C-4 position (e.g., halogenation).

Cross-coupling reaction with a methyl organometallic reagent to introduce the C-4 methyl group.

Route B: Convergent Synthesis starting from a 4-Methylpyridine derivative

Synthesis of a suitably functionalized 4-methylpyridine precursor (e.g., 2,6-dihydroxy-4-methylpyridine).

Dichlorination to yield 2,6-dichloro-4-methylpyridine. google.com

Selective nucleophilic substitution with a methylthiolate to give the final product.

The following table provides a qualitative comparison of these two routes:

| Metric | Route A: Linear Synthesis | Route B: Convergent Synthesis |

| Number of Steps | Likely fewer overall steps | Potentially more steps for precursor synthesis |

| Overall Yield | May be lower due to the cumulative losses in a linear sequence | Can be higher if the key coupling steps are efficient |

| Atom Economy | Lower, due to the use of blocking/activating groups and stoichiometric reagents in cross-coupling. | Potentially higher, especially if the dichlorination and thiomethylation steps are efficient. |

| Reagents | Organometallic reagents, transition metal catalysts. | Strong chlorinating agents, nucleophiles. |

| Challenges | Regioselectivity of C-4 functionalization. | Regioselectivity of the final nucleophilic substitution. |

Advanced Chemical Reactivity and Transformation Studies of 2 Chloro 4 Methyl 6 Methylthio Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on pyridine (B92270) rings is a fundamental transformation. The electron-withdrawing nature of the ring nitrogen atom activates the positions ortho (C-2, C-6) and para (C-4) to it, facilitating the displacement of suitable leaving groups by nucleophiles. stackexchange.comyoutube.com The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.comresearchgate.net

The chlorine atom at the C-2 position of 2-Chloro-4-methyl-6-(methylthio)pyridine is highly susceptible to displacement by a variety of heteroatom nucleophiles. The position is activated by the adjacent ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. stackexchange.com This activation allows for reactions with a range of nucleophiles under relatively mild conditions.

Common heteroatom nucleophiles used in these transformations include:

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can readily displace the C-2 chloro group to form the corresponding ether derivatives. These reactions are often carried out in the parent alcohol as a solvent or in polar aprotic solvents like DMF or DMSO.

Nitrogen Nucleophiles: Primary and secondary amines, as well as ammonia (B1221849) and hydrazine (B178648) derivatives, react to form 2-amino- or 2-hydrazinyl-pyridines. These substitutions are crucial for building molecules with potential biological activity.

Sulfur Nucleophiles: Thiols and thiolates are excellent nucleophiles for SNAr reactions on electron-poor heterocycles. chemrxiv.org The reaction of 2-Chloro-4-methyl-6-(methylthio)pyridine with a thiol (R-SH) in the presence of a base would yield a 2-(alkylthio)- or 2-(arylthio)-pyridine derivative.

The general reactivity for these substitutions is dictated by the stability of the intermediate, which is influenced by the substituents on the pyridine ring. researchgate.net

In contrast to the chloro group at C-2, the methylthio group (-SMe) at C-6 is a significantly poorer leaving group in SNAr reactions. The C-S bond is stronger, and the methanethiolate (B1210775) anion (CH₃S⁻) is a less stable leaving group compared to the chloride anion (Cl⁻). Consequently, under typical SNAr conditions where the chloro group is readily displaced, the methylthio group remains intact.

However, the reactivity of the methylthio group can be enhanced through oxidation. Conversion of the sulfide (B99878) to a methylsulfinyl (-S(O)Me) or, more effectively, a methylsulfonyl (-SO₂Me) group transforms it into an excellent leaving group. wuxiapptec.com This strategy is often employed in heterocyclic chemistry to enable nucleophilic substitution at positions that were previously unreactive. orientjchem.org For the target molecule, this would involve a two-step process: initial selective substitution at C-2, followed by oxidation of the methylthio group and a second nucleophilic substitution at C-6.

The regioselectivity of SNAr on 2-Chloro-4-methyl-6-(methylthio)pyridine is decisively controlled by the differing abilities of chloride and methanethiolate to act as leaving groups. The C-2 position is not only electronically activated by the ring nitrogen but also possesses a superior leaving group (Cl⁻). Therefore, nucleophilic attack will occur almost exclusively at the C-2 position.

The kinetics of the reaction are governed by the rate-determining step, which is typically the formation of the high-energy Meisenheimer complex. stackexchange.com The stability of this intermediate, and thus the reaction rate, is influenced by several factors, as detailed in the table below. For 2-chloropyridines, the reaction rate is affected by the electron-withdrawing strength and position of other substituents on the ring. researchgate.net While the methyl and methylthio groups are generally considered weakly electron-donating, the overriding factor for reactivity is the activation provided by the heterocyclic nitrogen atom.

| Factor | Influence on SNAr Rate | Relevance to 2-Chloro-4-methyl-6-(methylthio)pyridine |

|---|---|---|

| Leaving Group Ability | Better leaving group leads to a faster reaction (F > Cl ≈ Br > I is often observed when intermediate formation is rate-limiting). nih.gov | Chloride at C-2 is a good leaving group, favoring reaction at this site over the C-6 position (methylthio). |

| Ring Substituents | Electron-withdrawing groups increase the rate by stabilizing the anionic intermediate. Electron-donating groups decrease the rate. | The methyl and methylthio groups are slightly donating, which may slow the reaction compared to an unsubstituted 2-chloropyridine (B119429). |

| Nucleophile Strength | Stronger nucleophiles generally react faster. | A wide range of nucleophiles (amines, alkoxides, thiolates) can be employed. |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are effective at solvating the cation without strongly solvating the nucleophile, increasing its reactivity. | Standard solvents for SNAr reactions are applicable. |

Cross-Coupling Reactions at the Chloro Position (C-2)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The C-2 chloro substituent of 2-Chloro-4-methyl-6-(methylthio)pyridine serves as an effective electrophilic partner in these transformations, enabling the introduction of a wide array of carbon-based functionalities.

The Suzuki-Miyaura coupling reaction, which joins an organoboron species with an organohalide, is one of the most versatile methods for constructing C(sp²)-C(sp²) bonds. libretexts.orgmdpi.com While 2-chloropyridines can be challenging substrates due to the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst (a phenomenon known as the "2-pyridyl problem"), significant advances in catalyst design have overcome this limitation. researchgate.netnih.gov

The use of electron-rich, sterically hindered phosphine (B1218219) ligands (such as Buchwald or Fu phosphines) or N-heterocyclic carbene (NHC) ligands is crucial for achieving high efficiency. researchgate.netnih.gov These ligands promote the rate-limiting oxidative addition step and facilitate the subsequent transmetalation and reductive elimination steps of the catalytic cycle. Selective mono-alkylation or mono-arylation of dichloropyridines has been demonstrated, highlighting the precise control achievable with modern catalytic systems. nih.gov

| Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,6-Dichloropyridine (B45657) | Heptyl boronic pinacol (B44631) ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 74 | nih.gov |

| 2-Bromopyridine derivative | 4-Chlorobenzonitrile | Pd₂(dba)₃ / Ligand A | KF | Dioxane | 73 | nih.gov |

| 6-Bromo-2-phenylimidazo[4,5-b]pyridine | 4-Nitrophenyl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 81 | mdpi.com |

The Sonogashira coupling provides a direct route to synthesize aryl-alkyne structures by reacting a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. mdpi.comwikipedia.org This methodology allows for the introduction of an alkynyl group at the C-2 position of 2-Chloro-4-methyl-6-(methylthio)pyridine, creating a versatile intermediate for further transformations or a final product with applications in materials science and medicinal chemistry.

The standard catalytic system involves a palladium(0) species, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, and a copper(I) salt, such as CuI. The amine (e.g., triethylamine (B128534) or diisopropylamine) acts as both the base and, in some cases, the solvent. This reaction is highly efficient for creating C(sp²)-C(sp) bonds and has been successfully applied to various heterocyclic systems, including those containing sulfur substituents. researchgate.nettandfonline.com

| Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 82 | tandfonline.com |

| 4-Methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine | 4-Iodonitrobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | CH₃CN | 95 | researchgate.net |

| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | Varies | mdpi.com |

Stille and Negishi Coupling for Carbon-Carbon Bond Formation

The presence of a chlorine atom at the 2-position of the pyridine ring makes 2-Chloro-4-methyl-6-(methylthio)pyridine a suitable electrophilic partner in palladium-catalyzed cross-coupling reactions such as the Stille and Negishi couplings. nih.gov These reactions are fundamental for the formation of carbon-carbon bonds, enabling the synthesis of more complex molecular architectures.

Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org For 2-Chloro-4-methyl-6-(methylthio)pyridine, the reaction would proceed by coupling with an organostannane reagent in the presence of a palladium catalyst. Although 2-chloropyridines are generally less reactive than their bromo or iodo counterparts, successful couplings can be achieved with appropriate catalyst systems. wikipedia.org The reaction is tolerant of a wide variety of functional groups, and numerous organostannanes are commercially available or readily synthesized. wikipedia.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, also catalyzed by a palladium or nickel complex. wikipedia.org This method is known for its high reactivity and functional group tolerance. orgsyn.org The coupling of 2-Chloro-4-methyl-6-(methylthio)pyridine with an arylzinc or alkylzinc halide would offer a direct route to substituted pyridines. nih.gov Organozinc reagents are typically more reactive than the corresponding organoboranes and organostannanes, which can lead to faster reaction times. wikipedia.org

The general schemes for these reactions as applied to 2-Chloro-4-methyl-6-(methylthio)pyridine are presented below.

| Coupling Reaction | General Scheme | Key Components |

| Stille Coupling | Substrate: 2-Chloro-4-methyl-6-(methylthio)pyridineReagent: Organostannane (R-SnBu₃)Catalyst: Pd(0) complex (e.g., Pd(PPh₃)₄)Product: 2-R-4-methyl-6-(methylthio)pyridine | |

| Negishi Coupling | Substrate: 2-Chloro-4-methyl-6-(methylthio)pyridineReagent: Organozinc (R-ZnX)Catalyst: Pd(0) or Ni(0) complexProduct: 2-R-4-methyl-6-(methylthio)pyridine |

Catalyst Design and Ligand Effects in Cross-Coupling

The success of cross-coupling reactions with aryl chlorides, including 2-chloropyridines, is highly dependent on the catalyst system, particularly the choice of ligand coordinated to the palladium center. The challenge lies in the strength of the C-Cl bond, which requires a highly active catalyst to facilitate the initial oxidative addition step.

Modern catalyst design focuses on ligands that promote the formation of low-coordinate, electron-rich, and sterically hindered palladium(0) complexes. nih.gov These features enhance the rate of oxidative addition.

Electron-Rich Ligands: Ligands that are strong electron donors increase the electron density on the palladium center, making it more nucleophilic and promoting its insertion into the carbon-chlorine bond.

Sterically Bulky Ligands: Bulky ligands, such as those incorporating tert-butylphosphine groups, favor the formation of monoligated L₁Pd(0) species. These are highly reactive and are considered the active catalytic species in many cross-coupling cycles. nih.gov The steric hindrance also facilitates the final reductive elimination step, releasing the product and regenerating the catalyst.

For substrates like 2-Chloro-4-methyl-6-(methylthio)pyridine, catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred. Examples of such ligands that have proven effective for the coupling of other challenging aryl chlorides include tri(tert-butyl)phosphine (P(t-Bu)₃) and dialkylbiaryl phosphines like XPhos and SPhos. researchgate.net The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially complicating the catalytic cycle. The design of ligands that can mitigate this competitive coordination is an active area of research. researchgate.net

| Ligand Type | Key Features | Example Ligands | Effect on Catalysis |

| Bulky Alkylphosphines | High electron density, large cone angle. | P(t-Bu)₃ | Promotes formation of highly reactive monoligated Pd(0) species, accelerating oxidative addition. |

| Dialkylbiaryl Phosphines | Combination of steric bulk and electronic tunability. | XPhos, SPhos | Stabilizes the active catalyst, provides good yields for a broad range of substrates, including heteroaryl chlorides. |

Oxidative Transformations of the Methylthio Group

The methylthio (-SCH₃) group in 2-Chloro-4-methyl-6-(methylthio)pyridine is susceptible to oxidation, allowing for the synthesis of corresponding sulfoxide (B87167) and sulfone derivatives. These transformations alter the electronic properties and steric profile of the molecule, providing access to a new range of compounds with potentially different chemical and biological activities.

Selective Oxidation to Sulfoxide and Sulfone Derivatives

The oxidation of thioethers to sulfoxides and subsequently to sulfones is a well-established transformation in organic chemistry. The selectivity of the reaction can often be controlled by the choice of oxidant and the reaction conditions.

Oxidation to Sulfoxide: Selective oxidation to the sulfoxide, 2-Chloro-4-methyl-6-(methylsulfinyl)pyridine, requires mild oxidizing agents or a stoichiometric amount of a stronger oxidant. Common reagents for this transformation include hydrogen peroxide (H₂O₂), often under controlled temperature, or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgsigmaaldrich.com Metal-free catalytic systems have also been developed to promote chemoselective thioether oxidation using O₂ as the terminal oxidant. organic-chemistry.org

Oxidation to Sulfone: Further oxidation of the sulfoxide or direct oxidation of the thioether to the sulfone, 2-Chloro-4-methyl-6-(methylsulfonyl)pyridine, is typically achieved using an excess of a strong oxidizing agent or under more forcing conditions. Reagents such as excess H₂O₂, potassium permanganate (B83412) (KMnO₄), or Oxone® are effective for this transformation. orientjchem.org In the synthesis of a related compound, 2,3-dimethyl-4-(methylsulfonyl)pyridine, the oxidation of the corresponding methylthio precursor was successfully achieved using 30% H₂O₂. orientjchem.org This indicates that similar conditions would be applicable to the title compound.

| Target Product | Oxidation State | Typical Reagents | Reaction Conditions |

| 2-Chloro-4-methyl-6-(methylsulfinyl)pyridine | Sulfoxide | H₂O₂, m-CPBA | Stoichiometric control, mild temperature |

| 2-Chloro-4-methyl-6-(methylsulfonyl)pyridine | Sulfone | Excess H₂O₂, KMnO₄, Oxone® | Excess oxidant, potentially elevated temperature |

Mechanistic Aspects of Sulfur Oxidation

The oxidation of a thioether by a peroxide, such as H₂O₂, generally proceeds through a nucleophilic attack mechanism. The sulfur atom of the methylthio group, with its available lone pairs of electrons, acts as the nucleophile, attacking one of the electrophilic oxygen atoms of the peroxide.

The reaction can be broken down into the following general steps:

Nucleophilic Attack: The sulfur atom of the thioether attacks the terminal oxygen of the hydrogen peroxide molecule.

Transition State: A transition state is formed where the S-O bond is forming and the O-O bond of the peroxide is breaking.

Product Formation: The O-O bond cleaves, resulting in the formation of the sulfoxide and a molecule of water.

The reaction can be catalyzed by acids, which protonate the peroxide, making it a more potent electrophile. In some cases, metal catalysts are employed. For instance, molybdenum(VI) complexes can react with H₂O₂ to form a highly reactive hydroxoperoxyl species. nih.gov The sulfide then attacks this activated intermediate to form the sulfoxide. nih.gov The further oxidation of the sulfoxide to the sulfone follows a similar mechanistic pathway, although it is generally slower due to the reduced nucleophilicity of the sulfur atom in the sulfoxide, which is influenced by the electron-withdrawing sulfinyl group.

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

Reactivity and Regioselectivity under Electrophilic Conditions

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This makes it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. wikipedia.orguoanbar.edu.iq The reactivity is further diminished under the strongly acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), as the pyridine nitrogen becomes protonated, forming a pyridinium (B92312) ion. The positive charge on the nitrogen atom strongly deactivates the entire ring system towards attack by an electrophile. wikipedia.orguoanbar.edu.iq

When EAS does occur on a substituted pyridine ring, the position of attack is governed by the combined electronic and steric effects of the existing substituents.

Pyridine Nitrogen: Strongly deactivating and directs incoming electrophiles to the C-3 and C-5 positions (meta-directing).

Chloro Group (at C-2): Deactivating via induction but ortho, para-directing due to resonance.

Methyl Group (at C-4): Activating and ortho, para-directing.

Methylthio Group (at C-6): Activating and ortho, para-directing.

A common strategy to overcome the low reactivity of pyridines in EAS is to first convert the pyridine to its corresponding N-oxide . The N-oxide group is strongly activating and directs electrophiles to the ortho (C-2, C-6) and para (C-4) positions. thieme-connect.deresearchgate.net For the title compound, N-oxidation would render the ring significantly more nucleophilic. Subsequent electrophilic attack would be directed to the now-activated C-2 and C-6 positions. Since these positions are already substituted, this strategy may be less straightforward for introducing new substituents onto the ring itself without prior modification. However, the increased electron density in the ring of the N-oxide derivative significantly facilitates EAS reactions that might otherwise be impossible. rsc.orgyoutube.com

Influence of Existing Substituents on EAS

The regioselectivity and rate of electrophilic aromatic substitution (EAS) on the 2-Chloro-4-methyl-6-(methylthio)pyridine ring are dictated by the combined electronic effects of the three existing substituents—chloro, methyl, and methylthio—as well as the inherent electron-deficient nature of the pyridine ring. The pyridine nitrogen atom exerts a strong electron-withdrawing inductive (-I) and resonance (-R) effect, which deactivates the ring towards electrophilic attack compared to benzene. youtube.com This deactivation is most pronounced at the α (C-2, C-6) and γ (C-4) positions, making electrophilic substitution generally favor the β positions (C-3, C-5). youtube.com

The substituents on the ring modify this inherent reactivity:

2-Chloro Group: The chlorine atom is a deactivating substituent due to its strong electron-withdrawing inductive effect (-I), which outweighs its weak electron-donating resonance effect (+R). libretexts.org Despite its deactivating nature, the resonance effect directs incoming electrophiles to the ortho and para positions. Relative to its position at C-2, this directs electrophiles toward C-3 and C-5.

4-Methyl Group: The methyl group is an activating substituent. It donates electron density to the ring through an inductive effect (+I) and hyperconjugation. youtube.com This increases the ring's nucleophilicity and stabilizes the carbocation intermediate (the sigma complex) formed during the substitution. It directs incoming electrophiles to its ortho positions, which are C-3 and C-5 on this pyridine ring.

6-Methylthio Group (-SCH₃): The methylthio group is a moderately activating substituent. While its sulfur atom is slightly electron-withdrawing inductively (-I), it possesses lone pairs of electrons that can be donated to the ring via a strong resonance effect (+R). This +R effect is dominant, making the group an ortho-, para-director. Relative to its position at C-6, it directs incoming electrophiles toward the C-5 position.

Considering the available C-3 and C-5 positions for substitution, the cumulative influence of the substituents suggests a strong preference for electrophilic attack at the C-5 position. Both activating groups (methyl and methylthio) direct to this position. The C-4 methyl group activates both C-3 and C-5, but the C-6 methylthio group strongly activates only the C-5 position. The deactivating chloro group directs to both C-3 and C-5, but its influence is weaker. Therefore, the C-5 position is the most electronically enriched and the most likely site for electrophilic aromatic substitution.

| Substituent | Position | Electronic Effect | Nature | Directing Influence |

|---|---|---|---|---|

| Pyridine Nitrogen | 1 | -I, -R | Strongly Deactivating | Meta (C-3, C-5) |

| Chloro | 2 | -I > +R | Deactivating | Ortho, Para (C-3, C-5) |

| Methyl | 4 | +I, Hyperconjugation | Activating | Ortho (C-3, C-5) |

| Methylthio | 6 | +R > -I | Activating | Ortho, Para (C-5) |

Reactions Involving the Methyl Group at C-4

The methyl group at the C-4 position of the pyridine ring exhibits enhanced reactivity characteristic of a "pyridylic" or benzylic-type position. The electron-withdrawing nature of the pyridine ring acidifies the protons of the C-4 methyl group, facilitating their removal by a base to generate a stabilized carbanion. This carbanion serves as a potent nucleophile in various synthetic transformations. rsc.org

Benzylic Functionalization and Derivatization

The acidity of the C-4 methyl protons allows for a range of functionalization reactions, typically initiated by deprotonation. This versatile reactivity enables the introduction of various functional groups at this position.

Deprotonation and Alkylation: Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), generates a 4-pyridylmethanide anion. This nucleophile can subsequently react with a variety of electrophiles, such as alkyl halides, to form new carbon-carbon bonds, effectively elongating the side chain.

Halogenation: The pyridylic methyl group can undergo halogenation. For instance, allylic and benzylic chlorination can be achieved using reagents like trichloroisocyanuric acid (TCCA), which provides a safer alternative to other chlorinating agents. orientjchem.org This reaction introduces a reactive chloromethyl group, which is a valuable precursor for further nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to higher oxidation states. Depending on the oxidant and reaction conditions, it can be converted to a hydroxymethyl (-CH₂OH), formyl (-CHO), or carboxyl (-COOH) group. For related 2,3-dimethylpyridine N-oxides, oxidation of a methylthio group to a methylsulfonyl group has been achieved using hydrogen peroxide, demonstrating the feasibility of selective oxidations on such substituted pyridines. orientjchem.org

| Reaction Type | Reagents | Product Functional Group | Reference Reaction Example |

|---|---|---|---|

| Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | -CH₂-R | Deprotonation of a methylpyridine followed by reaction with an electrophile. researchgate.net |

| Chlorination | Trichloroisocyanuric acid (TCCA), Chloroform | -CH₂Cl | Chlorination of 2,3-dimethyl-4-(methylsulfonyl)pyridine. orientjchem.org |

| Oxidation to Carboxylic Acid | Strong Oxidizing Agent (e.g., KMnO₄, SeO₂) | -COOH | Oxidation of methyl groups on pyridine rings is a standard transformation. |

Condensation and Addition Reactions

The nucleophilic carbanion generated by the deprotonation of the C-4 methyl group readily participates in condensation and addition reactions with various electrophilic partners, particularly carbonyl compounds. These reactions are fundamental for constructing more complex molecular architectures.

Aldol-Type Condensation: The 4-pyridylmethanide anion can react with aldehydes and ketones in a manner analogous to an aldol (B89426) condensation. This reaction typically involves the nucleophilic attack of the carbanion on the carbonyl carbon, followed by dehydration to yield a styryl-like derivative (a 4-(2-alkenyl)pyridine). This method is a classic strategy for synthesizing vinylpyridines. researchgate.net

Claisen Condensation: The active methyl group can also undergo Claisen-type condensations with esters. This reaction, driven by a strong base, results in the formation of β-keto esters, which are valuable synthetic intermediates.

Michael Addition: The stabilized carbanion can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds. This conjugate addition reaction leads to the formation of a new carbon-carbon bond at the β-position of the unsaturated system.

The reactivity in these transformations is highly dependent on the choice of base, solvent, and the nature of the electrophilic partner.

| Reaction Type | Electrophile | Base/Catalyst | General Product Structure |

|---|---|---|---|

| Aldol Condensation | Aldehyde (R-CHO) | Strong Base (e.g., NaNH₂, LDA) | Py-CH=CH-R |

| Aldol Condensation | Ketone (R-CO-R') | Strong Base (e.g., NaNH₂, LDA) | Py-CH=C(R)-R' |

| Claisen Condensation | Ester (R-COOR') | Strong Base (e.g., NaOEt) | Py-CH₂-CO-R |

| Michael Addition | α,β-Unsaturated Ketone (R'-CH=CH-COR'') | Base | Py-CH₂-CH(R')-CH₂-COR'' |

Py represents the 2-Chloro-6-(methylthio)pyridin-4-yl moiety.

Computational and Theoretical Investigations of 2 Chloro 4 Methyl 6 Methylthio Pyridine

Quantum Chemical Calculations of Electronic Structure

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

Table 1: Frontier Molecular Orbital Energies and Related Properties of 4-methyl-2-(methylthio)pyrimidine

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.42 |

| ELUMO | -1.35 |

| Energy Gap (ΔE) | 5.07 |

Data sourced from a computational study on 4-methyl-2-(methylthio)pyrimidine. nih.gov

The relatively large energy gap for the analogous pyrimidine (B1678525) derivative suggests a high degree of chemical stability. By analogy, it can be inferred that 2-Chloro-4-methyl-6-(methylthio)pyridine likely also possesses considerable stability. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl and methylthio groups on the pyridine (B92270) ring will influence the precise energies of the frontier orbitals.

Charge Distribution and Electrostatic Potential Maps

The charge distribution within a molecule and its resulting molecular electrostatic potential (MEP) are key determinants of its interaction with other molecules. MEP maps are particularly useful as they visualize the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).

For instance, a computational study on 2-chloro-5-nitropyridine (B43025) revealed the electrostatic potential distribution. researchgate.net In this molecule, the regions around the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group exhibit the most negative potential, indicating them as likely sites for electrophilic attack. researchgate.net Conversely, the areas around the hydrogen atoms and the chlorine atom show a positive potential, suggesting their susceptibility to nucleophilic attack. researchgate.net

Drawing a parallel to 2-Chloro-4-methyl-6-(methylthio)pyridine, it is expected that the nitrogen atom of the pyridine ring would be an electron-rich center. The chlorine atom, being highly electronegative, would create a region of positive potential on the adjacent carbon atom, making it a potential site for nucleophilic substitution. The methyl and methylthio groups, being electron-donating, would increase the electron density on the pyridine ring, particularly at the ortho and para positions relative to their substitution.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of a molecule are crucial for its reactivity and biological activity. Conformational analysis helps to identify the most stable arrangements of atoms (conformers) and the energy barriers that separate them.

Rotational Barriers of Substituents

The substituents on the pyridine ring, namely the methyl and methylthio groups, are not static but can rotate around their single bonds. The energy required to perform this rotation is known as the rotational barrier. The magnitude of this barrier is influenced by steric and electronic effects.

Computational studies on the rotational barriers of methyl groups in various aromatic compounds have shown that these barriers can be accurately calculated. mdpi.comresearchgate.net For an isolated molecule, the rotational barrier of a methyl group is typically low. mdpi.com However, in a condensed phase or when interacting with other molecules, these barriers can be significantly higher due to intermolecular interactions. mdpi.com

For 2-Chloro-4-methyl-6-(methylthio)pyridine, the rotation of the methyl and methylthio groups would be influenced by the adjacent chloro group and the pyridine ring. The rotational barrier of the methylthio group is expected to be more complex due to the presence of the sulfur atom and its lone pairs of electrons.

Preferred Conformations and Their Implications for Reactivity

The relative energies of different conformers determine their population at a given temperature. The most stable conformer is the one with the lowest energy, and it is this conformation that will predominantly influence the molecule's reactivity. The arrangement of the substituents in the preferred conformation can affect the accessibility of reactive sites.

For example, the orientation of the methylthio group could either shield or expose the nitrogen atom of the pyridine ring, thereby modulating its basicity and nucleophilicity. Similarly, the conformation of the methyl group could influence the steric hindrance around the adjacent chlorine atom, affecting the rate of nucleophilic substitution at that position.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry provides powerful tools to predict the pathways of chemical reactions and to characterize the high-energy transition states that connect reactants and products. Density Functional Theory (DFT) is a widely used method for such investigations.

While specific reaction mechanism studies for 2-Chloro-4-methyl-6-(methylthio)pyridine are not available, theoretical studies on the dearomatization of pyridine and its derivatives offer a general framework for understanding its potential reactivity. hkust.edu.hk For instance, the reaction of substituted pyridines with nucleophiles or electrophiles can be modeled to determine the most likely reaction pathways and the activation energies associated with them.

A detailed computational analysis would be required to predict the specific reaction mechanisms for 2-Chloro-4-methyl-6-(methylthio)pyridine. Such a study would involve mapping the potential energy surface for various reactions, such as nucleophilic aromatic substitution at the chloro-substituted carbon, or reactions involving the methyl or methylthio groups. The identification of transition state structures and the calculation of their energies would provide quantitative predictions of reaction rates and selectivities. Due to the lack of specific studies on this molecule, a detailed analysis of its reaction mechanisms remains a subject for future research.

Computational Elucidation of SNAr Pathways

Computational chemistry offers powerful tools to elucidate the mechanisms of Nucleophilic Aromatic Substitution (SNAr) reactions involving 2-chloro-4-methyl-6-(methylthio)pyridine. Density Functional Theory (DFT) is a commonly employed method to model the potential energy surface of the reaction, allowing for the identification of transition states and intermediates.

The electron-withdrawing nature of the pyridine ring nitrogen and the chloro substituent, combined with the electron-donating effects of the methyl and methylthio groups, creates a unique electronic environment that can be precisely modeled. DFT calculations can quantify the partial charges on the aromatic carbon atoms, identifying the most electrophilic sites susceptible to nucleophilic attack. The LUMO (Lowest Unoccupied Molecular Orbital) energy of the pyridine derivative is a key descriptor, with a lower LUMO energy generally correlating with a higher reactivity in SNAr reactions. chemrxiv.org

Table 1: Hypothetical Calculated Energy Profile for the SNAr Reaction of 2-Chloro-4-methyl-6-(methylthio)pyridine with Methoxide

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +18.5 |

| Meisenheimer Complex (Intermediate) | -5.2 |

| Transition State 2 (TS2) | +20.1 |

| Products | -15.8 |

Note: These values are illustrative and would be determined through specific DFT calculations.

Modeling of Cross-Coupling Reaction Intermediates

Computational modeling is instrumental in understanding the intricate mechanisms of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, involving 2-chloro-4-methyl-6-(methylthio)pyridine. DFT calculations can be used to investigate the structures, energies, and bonding of the various intermediates in the catalytic cycle. nih.gov

The key steps in a typical palladium-catalyzed cross-coupling reaction include oxidative addition, transmetalation, and reductive elimination. Computational models can elucidate the geometry of the palladium complexes at each stage. For instance, the oxidative addition of 2-chloro-4-methyl-6-(methylthio)pyridine to a Pd(0) catalyst would be modeled to determine the structure of the resulting Pd(II) intermediate.

The electronic properties of the ligands on the palladium catalyst, as well as the substituents on the pyridine ring, significantly influence the stability of these intermediates and the energy barriers between them. Time-dependent DFT (TD-DFT) can be employed to understand the electronic transitions within these intermediates, which can be relevant for photochemically promoted reactions. acs.org

Table 2: Hypothetical Calculated Bond Lengths in a Modeled Pd(II) Oxidative Addition Intermediate

| Bond | Bond Length (Å) |

| Pd-C(pyridine) | 2.05 |

| Pd-Cl | 2.40 |

| C-Cl | 2.85 (elongated) |

Note: These values are hypothetical and would be derived from geometry optimization calculations.

Energy Profiles for Oxidative Transformations

The methylthio group of 2-chloro-4-methyl-6-(methylthio)pyridine is susceptible to oxidation, leading to the corresponding sulfoxide (B87167) and sulfone. Computational chemistry can provide detailed energy profiles for these oxidative transformations. By modeling the reaction with various oxidizing agents, it is possible to determine the most likely reaction pathways and the associated activation energies.

DFT calculations can be used to model the interaction of the sulfur atom with an oxidant, such as hydrogen peroxide or a peroxy acid. The transition state for the oxygen transfer can be located, and its structure and energy determined. These calculations can help to predict the selectivity of the oxidation, for example, whether the reaction is likely to stop at the sulfoxide stage or proceed to the sulfone.

The calculated energy profiles can also shed light on the electronic effects of the substituents on the pyridine ring on the oxidation process. The electron-donating methyl group and the electron-withdrawing chloro and ring nitrogen atoms will modulate the electron density at the sulfur atom, thereby influencing its reactivity towards oxidation.

Table 3: Hypothetical Calculated Activation Energies for the Oxidation of the Methylthio Group

| Transformation | Calculated ΔG‡ (kcal/mol) |

| Methylthio to Sulfoxide | 15.3 |

| Sulfoxide to Sulfone | 18.9 |

Note: These values are for illustrative purposes and would be obtained from specific quantum chemical calculations.

Structure-Reactivity Relationships from a Computational Perspective

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. researchgate.netmdpi.com For 2-chloro-4-methyl-6-(methylthio)pyridine and its derivatives, computational descriptors can be calculated to build QSAR models that predict their reactivity in various reactions.

A range of molecular descriptors can be computed, including electronic, steric, and topological parameters. Electronic descriptors such as the energy of the HOMO (Highest Occupied Molecular Orbital) and LUMO, Mulliken charges, and dipole moment can provide insights into the nucleophilic and electrophilic character of the molecule. researchgate.net Steric descriptors, like molecular volume and surface area, can be important in reactions where steric hindrance plays a significant role. nih.gov

By correlating these descriptors with experimentally determined reaction rates or equilibrium constants for a series of related pyridine derivatives, a statistically significant QSAR model can be developed. mdpi.com Such a model can then be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding synthetic efforts. For instance, a linear relationship might be found between the rate of a particular reaction and a combination of the LUMO energy and the partial charge on the carbon atom undergoing substitution. nih.gov

Solvent Effects Modeling in Theoretical Reactivity Predictions

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for solvent effects through either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which can be an efficient way to capture the bulk electrostatic effects of the solvent. nih.gov

For reactions involving charged species, such as the Meisenheimer complex in an SNAr reaction, the polarity of the solvent can significantly stabilize the intermediate and the transition states, thereby accelerating the reaction. Computational modeling can quantify this stabilization by performing calculations in simulated solvent environments with different dielectric constants.

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. nih.gov For instance, in reactions with protic nucleophiles or in protic solvents, explicit modeling of the first solvation shell can be crucial for obtaining accurate energy profiles. The choice of solvent can influence the mechanistic pathway, and computational studies can help to predict these changes. nih.gov

Table 4: Hypothetical Calculated Relative Reaction Rates in Different Solvents (Relative to Toluene)

| Solvent | Dielectric Constant | Relative Rate |

| Toluene | 2.4 | 1.0 |

| Acetonitrile | 37.5 | 5.8 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 12.3 |

Note: These values are illustrative and demonstrate the expected trend of rate enhancement in more polar solvents for a reaction with a charged intermediate.

Role of 2 Chloro 4 Methyl 6 Methylthio Pyridine As a Versatile Synthetic Building Block

Precursor in the Rational Design and Synthesis of Novel Heterocyclic Systems

The inherent reactivity of 2-Chloro-4-methyl-6-(methylthio)pyridine makes it a valuable starting material for creating more complex, multi-ring structures. The chloro group at the 2-position is particularly susceptible to nucleophilic aromatic substitution, serving as a linchpin for annulation reactions where a new ring is fused onto the pyridine (B92270) core.

Annulation Strategies for Fused Pyridine Derivatives

The construction of fused pyridine systems, such as thienopyridines, is a key application for chloro-pyridine derivatives. abertay.ac.uk While specific examples detailing the use of 2-Chloro-4-methyl-6-(methylthio)pyridine are not prevalent, the established reactivity of analogous compounds provides a clear blueprint for its potential applications. Annulation strategies typically involve the reaction of a 2-chloropyridine (B119429) with a bifunctional nucleophile, leading to a cyclization event that forms a new heterocyclic ring.

For instance, the synthesis of thieno[2,3-b]pyridines can be achieved by reacting 2-chloropyridines that have an adjacent activating group with sulfur-containing reagents. abertay.ac.ukresearchgate.net The chloro atom acts as a leaving group, facilitating the initial substitution, which is followed by an intramolecular cyclization to form the thiophene (B33073) ring. The methyl and methylthio groups on the 2-Chloro-4-methyl-6-(methylthio)pyridine scaffold would influence the regioselectivity and reactivity of these transformations.

Table 1: Potential Annulation Reactions for Fused Pyridine Synthesis

| Reaction Type | Reagents | Potential Fused Product |

|---|---|---|

| Thienopyridine Synthesis | Mercaptoacetate derivatives | Thieno[2,3-b]pyridine |

| Furo[2,3-b]pyridine Synthesis | Hydroxyketone derivatives | Furo[2,3-b]pyridine |

These strategies highlight the potential of 2-Chloro-4-methyl-6-(methylthio)pyridine as a precursor for a variety of fused systems, which are common motifs in pharmacologically active compounds. researchgate.net

Assembly of Macrocyclic Ligands Featuring Pyridine Moieties

Pyridine-containing macrocycles are of significant interest due to their ability to form stable complexes with metal ions, finding use in catalysis and materials science. rsc.org The synthesis of these structures often relies on coupling reactions involving functionalized pyridine units. 2-Chloropyridines are known to be viable substrates for nickel-mediated reductive coupling reactions to form 2,2'-bipyridine (B1663995) units, which are fundamental components of many macrocyclic ligands. rsc.org

The application of this methodology to 2-Chloro-4-methyl-6-(methylthio)pyridine could lead to the formation of novel macrocycles with tailored electronic and steric properties imparted by the methyl and methylthio substituents. These groups can influence the ligand's coordination geometry and the stability of the resulting metal complexes. The general approach involves the coupling of two pyridine units linked by a flexible or rigid chain.

Table 2: Representative Macrocyclization Approach

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Dimerization | Ni(COD)₂, Bipyridine ligand |

Application in Scaffold Diversification for Chemical Library Construction

The generation of chemical libraries containing diverse but structurally related molecules is a cornerstone of modern drug discovery and materials science. ajrconline.orgpharmatutor.org 2-Chloro-4-methyl-6-(methylthio)pyridine is an excellent starting scaffold for such libraries due to its multiple points of functionalization.

Parallel Synthesis Approaches

Parallel synthesis allows for the rapid creation of a library of compounds by performing multiple reactions simultaneously in separate reaction vessels. ajrconline.org The distinct reactivity of the chloro and methylthio groups on the pyridine ring can be exploited in a sequential manner. For example, the chloro group can undergo nucleophilic aromatic substitution with a variety of amines, alcohols, or thiols. nih.gov Subsequently, the methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, which can then also act as a leaving group for another round of substitution reactions, exponentially increasing the diversity of the final products.

Combinatorial Chemistry Methodologies

Combinatorial chemistry involves the systematic and repetitive covalent connection of a set of different "building blocks" to each other to generate a large array of final compounds. pharmatutor.org Using 2-Chloro-4-methyl-6-(methylthio)pyridine as the core scaffold, different sets of building blocks can be introduced at its reactive sites. For example, a library of nucleophiles can be reacted at the C2 position (displacing the chloride), while another library of reagents could be used to modify the methylthio group.

Table 3: Scaffold Diversification Potential

| Position | Functional Group | Possible Transformations | Example Reagents |

|---|---|---|---|

| C2 | Chloro | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols |

| C6 | Methylthio | Oxidation, Nucleophilic Substitution | m-CPBA, Grignard reagents |

This multi-directional approach enables the exploration of a vast chemical space around the central pyridine core, facilitating the discovery of molecules with desired biological activities or material properties. nih.gov

Intermediate for Research into Advanced Organic Materials

The structural features of 2-Chloro-4-methyl-6-(methylthio)pyridine also make it a promising intermediate for the synthesis of advanced organic materials, such as conductive polymers or functional dyes. Heterocyclic compounds, particularly those containing sulfur like thiophenes and thienopyridines, are often used as monomers for electroconductive polymers. du.ac.ir

By converting 2-Chloro-4-methyl-6-(methylthio)pyridine into a polymerizable monomer, for instance by synthesizing a thienopyridine derivative and then functionalizing it for polymerization, it could be incorporated into novel materials. The electronic properties of the resulting polymer would be influenced by the electron-donating methylthio group and the methyl group on the pyridine ring, potentially tuning the band gap and conductivity of the material. du.ac.ir While direct application in this area is not yet widely documented, the foundational chemistry of related heterocycles suggests a strong potential for future research and development.

Precursor for Polymer Monomers

The structure of 2-chloro-4-methyl-6-(methylthio)pyridine lends itself to the synthesis of novel polymer monomers, particularly for conjugated polymers which are of great interest for electronic and optoelectronic applications. The chloro substituent can be readily displaced or utilized in cross-coupling reactions, a common strategy for polymer backbone construction.

For instance, in palladium-catalyzed cross-coupling reactions such as Suzuki or Stille couplings, the chlorine atom can be substituted with various organic moieties to build up a polymer chain. The methyl and methylthio groups can be used to tune the solubility and electronic properties of the resulting polymer. The incorporation of the electron-deficient pyridine ring into a polymer backbone can influence its charge transport characteristics.

Table 1: Potential Polymerization Reactions Utilizing 2-Chloro-4-methyl-6-(methylthio)pyridine

| Polymerization Reaction | Role of 2-Chloro-4-methyl-6-(methylthio)pyridine | Potential Polymer Properties |

| Suzuki Coupling | Monomer with a reactive halide site | Tunable electronic properties, improved solubility |

| Stille Coupling | Monomer with a reactive halide site | Controlled polymer architecture, good processability |

| Heck Coupling | Aryl halide monomer | High molecular weight polymers, defined stereochemistry |

Research on pyridine-containing conjugated polymers has shown that the nitrogen atom in the pyridine ring can act as a site for post-polymerization modification, further expanding the functional diversity of the materials. The methylthio group on 2-chloro-4-methyl-6-(methylthio)pyridine could also serve as a handle for further functionalization or influence the polymer's morphology and intermolecular interactions.

Building Block for Optoelectronic Materials Research

Pyridine derivatives are increasingly being investigated for their use in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.org These materials often require components with specific electronic properties, such as high charge carrier mobility and appropriate energy levels for efficient charge injection and transport. Donor-acceptor based pyridine derivatives have been shown to be effective in these applications. rsc.org

The 2-chloro-4-methyl-6-(methylthio)pyridine scaffold can be elaborated into more complex molecules for use as hole-transporting materials (HTMs) or electron-transporting materials (ETMs) in these devices. rsc.orgnih.govrsc.org The electron-deficient nature of the pyridine ring, modulated by the electron-donating methyl and methylthio groups, allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org

Table 2: Potential Optoelectronic Applications of Materials Derived from 2-Chloro-4-methyl-6-(methylthio)pyridine

| Application | Role of Derived Material | Key Structural Features |

| Organic Light-Emitting Diodes (OLEDs) | Hole-Transporting Material (HTM) | Tunable HOMO/LUMO levels, good film-forming properties |

| Perovskite Solar Cells (PSCs) | Dopant-free Hole-Transporting Material | Enhanced open-circuit voltage, improved stability |

| Organic Photovoltaics (OPVs) | Electron-Acceptor Material | Tailored electronic properties for efficient charge separation |

For example, the chlorine atom can be replaced with various aryl amines or other donor moieties through Buchwald-Hartwig amination or other cross-coupling reactions to create donor-acceptor molecules. These molecules are essential for facilitating charge separation and transport in organic solar cells. acs.org The methyl and methylthio groups can enhance solubility in organic solvents, which is crucial for solution-based processing of these devices. taylorfrancis.com

Utility in Ligand Design for Catalysis Research

The pyridine nucleus is a fundamental scaffold in coordination chemistry, and its derivatives are widely used as ligands in catalysis. The electronic and steric properties of the pyridine ring can be precisely tuned by its substituents, which in turn influences the reactivity and selectivity of the metal center it coordinates to.

Incorporation into Chiral Ligand Frameworks

The development of chiral ligands is of paramount importance for asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds. Substituted pyridines can be incorporated into various chiral ligand frameworks, such as those used in asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

The 2-chloro-4-methyl-6-(methylthio)pyridine molecule offers multiple sites for derivatization to create chiral ligands. The chlorine atom can be substituted by a chiral amine or phosphine (B1218219) group. Furthermore, the methyl group could potentially be functionalized to introduce a chiral center. The methylthio group can also participate in coordination to certain metal centers, potentially leading to multidentate chiral ligands.

Table 3: Potential Chiral Ligand Architectures from 2-Chloro-4-methyl-6-(methylthio)pyridine

| Ligand Class | Synthetic Strategy | Potential Catalytic Application |

| Chiral P,N-Ligands | Nucleophilic substitution of the chloro group with a chiral phosphine | Asymmetric allylic alkylation, asymmetric hydrogenation |

| Chiral Diamine Ligands | Nucleophilic substitution of the chloro group with a chiral diamine | Asymmetric transfer hydrogenation |

| Chiral Pyridine-Oxazoline (PyOX) Ligands | Multi-step synthesis involving functionalization of the methyl group | Asymmetric cyclopropanation, asymmetric Diels-Alder reactions |

Development of Novel Organometallic Catalysts

Functionalized pyridine ligands are integral to the development of novel organometallic catalysts for a wide range of chemical transformations. acs.orgnih.gov The electronic properties of the pyridine ligand, influenced by its substituents, can significantly impact the catalytic activity of the metal center. acs.org

In the case of 2-chloro-4-methyl-6-(methylthio)pyridine, the combination of an electron-withdrawing chloro group and electron-donating methyl and methylthio groups creates a unique electronic environment on the pyridine ring. This can be exploited to fine-tune the properties of organometallic catalysts. For instance, palladium complexes bearing substituted pyridine ligands have been shown to be effective catalysts for cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. acs.orgnih.gov

Table 4: Potential Organometallic Catalysts with Ligands Derived from 2-Chloro-4-methyl-6-(methylthio)pyridine

| Metal Center | Potential Catalytic Application | Role of the Pyridine Ligand |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Tuning catalyst activity and stability acs.orgnih.gov |

| Rhodium (Rh) | Hydroformylation, hydrogenation | Modulating selectivity and turnover frequency rsc.org |

| Ruthenium (Ru) | Metathesis, transfer hydrogenation | Enhancing catalyst performance and lifetime acs.org |

The methylthio group can also play a role in catalyst design by providing a soft sulfur donor atom that can coordinate to the metal center, potentially leading to hemilabile ligand behavior that can be beneficial in catalytic cycles. The steric bulk of the substituents can also be used to control the coordination environment around the metal, influencing the selectivity of the catalytic reaction.

Conclusion and Future Research Directions

Summary of Key Methodological Advances and Mechanistic Insights

The synthesis of polysubstituted pyridines has evolved significantly, moving from classical condensation reactions to more sophisticated cross-coupling and functionalization strategies. For a molecule like 2-Chloro-4-methyl-6-(methylthio)pyridine, its synthesis would likely rely on a multi-step sequence involving the controlled introduction of chloro, methyl, and methylthio groups onto a pyridine (B92270) or precursor ring.

Methodological advances relevant to this structure include:

Directed Ortho-Metalation (DoM): This technique allows for the regioselective functionalization of the pyridine ring, guided by a directing group.

Transition-Metal-Catalyzed Cross-Coupling: Reactions such as Suzuki, Stille, and Buchwald-Hartwig amination are pivotal for creating C-C and C-N bonds on the pyridine core.

Late-Stage Functionalization: C-H activation and other late-stage functionalization methods offer efficient ways to introduce substituents onto a pre-formed pyridine ring, reducing the number of synthetic steps.

Mechanistically, the reactivity of the target compound is dictated by the electronic interplay of its substituents. The chlorine at the 2-position and the methylthio group at the 6-position are susceptible to nucleophilic aromatic substitution (SNAr), a reaction mechanism that is well-understood and can be exploited for further derivatization. The methyl group at the 4-position influences the electron density of the ring, thereby modulating the reactivity at other positions.

Table 1: Potential Synthetic Strategies for Polysubstituted Pyridines

| Strategy | Description | Key Intermediates |

|---|---|---|

| Linear Synthesis | Stepwise introduction of substituents onto a pyridine precursor. | Dichloropyridines, aminopyridines |